Ceric iodate
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Overview
Description
Ceric iodate is a chemical compound composed of cerium in its +4 oxidation state and iodate anions.
Preparation Methods
Ceric iodate can be synthesized through several methods, including hydrothermal synthesis. One common approach involves reacting cerium(IV) oxide with iodic acid under hydrothermal conditions. For example, cesium cerium(IV) iodate can be prepared by reacting cesium fluoride, cerium(IV) oxide, periodic acid, and iodic acid at 230°C . The resulting compound is then analyzed using techniques such as single crystal and powder X-ray diffraction, energy-dispersive X-ray spectroscopy, infrared spectroscopy, and thermal analysis .
Chemical Reactions Analysis
Ceric iodate undergoes various chemical reactions, primarily involving redox processes. As a strong oxidizing agent, cerium(IV) can participate in oxidation reactions. For instance, it can oxidize oxalic acid in a sulfuric acid medium, forming intermediate complexes . Additionally, cerium(IV) iodate can be involved in photocatalytic reactions, where it exhibits enhanced visible light-driven photocatalytic activity due to its polar zero-dimensional units .
Scientific Research Applications
Ceric iodate has several scientific research applications:
Photocatalysis: It has shown high visible light-driven photocatalytic activity, making it useful in environmental remediation and solar energy conversion.
Nonlinear Optics: This compound materials exhibit significant second-harmonic generation responses, making them valuable in the development of infrared nonlinear optical materials.
Analytical Chemistry: Cerium(IV) compounds, including iodates, are used in redox titrations and as oxidizing agents in various analytical procedures.
Mechanism of Action
The mechanism of action of cerium(IV) iodate in photocatalytic applications involves the absorption of visible light, which excites electrons and creates electron-hole pairs. These pairs then participate in redox reactions, degrading pollutants or converting solar energy into chemical energy . The polar zero-dimensional units in cerium(IV) iodate enhance its photocatalytic properties by facilitating efficient charge separation and transfer .
Comparison with Similar Compounds
Ceric iodate can be compared with other cerium(IV) compounds and iodates:
Cerium(IV) oxide: Unlike cerium(IV) iodate, cerium(IV) oxide is primarily used as a catalyst and in fuel cells due to its oxygen storage capacity.
Potassium cerium(IV) iodate: This compound also exhibits high visible light-driven photocatalytic activity, similar to cerium(IV) iodate.
Cerium(IV) sulfate: Used in redox titrations and as an oxidizing agent, cerium(IV) sulfate has applications in analytical chemistry.
This compound stands out due to its unique combination of photocatalytic and nonlinear optical properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
cerium(4+);tetraiodate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4HIO3/c;4*2-1(3)4/h;4*(H,2,3,4)/q+4;;;;/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAMFFUTGNRTPE-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeI4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13813-99-5 |
Source
|
Record name | Ceric iodate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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